molecular formula C12H18N2O2 B13346646 4-(3,4-Dimethoxypyrrolidin-1-yl)aniline

4-(3,4-Dimethoxypyrrolidin-1-yl)aniline

Katalognummer: B13346646
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: UQPBKPAXHRNTNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-Dimethoxypyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring substituted with an aniline group and two methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxypyrrolidin-1-yl)aniline typically involves the reaction of 3,4-dimethoxyaniline with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 3,4-dimethoxyaniline reacts with pyrrolidine in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dimethoxypyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-(3,4-Dimethoxypyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 4-(3,4-Dimethoxypyrrolidin-1-yl)aniline exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring and aniline group can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Pyrrolidin-1-yl)aniline: Lacks the methoxy groups, which can affect its reactivity and applications.

    3,4-Dimethoxyaniline: Lacks the pyrrolidine ring, which can influence its biological activity.

    N-Methyl-4-(3,4-dimethoxyphenyl)pyrrolidine: Similar structure but with different substitution patterns.

Uniqueness

4-(3,4-Dimethoxypyrrolidin-1-yl)aniline is unique due to the presence of both the pyrrolidine ring and the methoxy-substituted aniline group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C12H18N2O2

Molekulargewicht

222.28 g/mol

IUPAC-Name

4-(3,4-dimethoxypyrrolidin-1-yl)aniline

InChI

InChI=1S/C12H18N2O2/c1-15-11-7-14(8-12(11)16-2)10-5-3-9(13)4-6-10/h3-6,11-12H,7-8,13H2,1-2H3

InChI-Schlüssel

UQPBKPAXHRNTNW-UHFFFAOYSA-N

Kanonische SMILES

COC1CN(CC1OC)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.